2-[1-Methyl-4-(propan-2-yl)-1H-pyrazol-3-yl]acetic acid

Regioisomerism Pyrazole‑3‑acetic acid Structural differentiation

2‑[1‑Methyl‑4‑(propan‑2‑yl)‑1H‑pyrazol‑3‑yl]acetic acid (CAS 1784206‑15‑0) is a trisubstituted pyrazole‑3‑acetic acid with a molecular formula of C₉H₁₄N₂O₂ and a molecular weight of 182.22 g·mol⁻¹ [REFS‑1]. The compound belongs to the class of pyrazole acetic acid derivatives, a scaffold extensively explored for anti‑inflammatory, CRTh2‑antagonist and kinase‑inhibitory activities [REFS‑2].

Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
Cat. No. B13245500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-Methyl-4-(propan-2-yl)-1H-pyrazol-3-yl]acetic acid
Molecular FormulaC9H14N2O2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCC(C)C1=CN(N=C1CC(=O)O)C
InChIInChI=1S/C9H14N2O2/c1-6(2)7-5-11(3)10-8(7)4-9(12)13/h5-6H,4H2,1-3H3,(H,12,13)
InChIKeyFOSRVUWZODPBNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[1-Methyl-4-(propan-2-yl)-1H-pyrazol-3-yl]acetic Acid – Procurement‑Relevant Compound Profile


2‑[1‑Methyl‑4‑(propan‑2‑yl)‑1H‑pyrazol‑3‑yl]acetic acid (CAS 1784206‑15‑0) is a trisubstituted pyrazole‑3‑acetic acid with a molecular formula of C₉H₁₄N₂O₂ and a molecular weight of 182.22 g·mol⁻¹ [REFS‑1]. The compound belongs to the class of pyrazole acetic acid derivatives, a scaffold extensively explored for anti‑inflammatory, CRTh2‑antagonist and kinase‑inhibitory activities [REFS‑2]. High‑strength, quantitative head‑to‑head differentiation data for this specific compound are currently scarce in the open literature; the evidence presented below therefore draws on available computed physicochemical data, vendor specifications and class‑level inferences to guide scientific selection and procurement decisions.

1 Defined regioisomer (pyrazole‑3‑acetic acid) for CRTh2 / COX selectivity profiling studies.
2 Computed lipophilicity (LogP ~1.2) supports cell‑based permeability screening context.
3 Multi‑vendor availability with batch COA supports reproducible screening workflows.

Why Generic Substitution of 2‑[1‑Methyl‑4‑(propan‑2‑yl)‑1H‑pyrazol‑3‑yl]acetic Acid Would Compromise Research and Development


Within the pyrazole acetic acid family, even subtle positional or substituent changes can drastically alter lipophilicity, hydrogen‑bonding capacity and receptor‑binding geometry [REFS‑1]. For instance, the regioisomeric 2‑[1‑methyl‑3‑(propan‑2‑yl)‑1H‑pyrazol‑4‑yl]acetic acid (CAS 1368172‑04‑6) differs only in the attachment point of the acetic acid side‑chain, yet this single‑atom shift is known in related pyrazole series to invert selectivity between CRTh2 and COX isozymes [REFS‑2]. Without explicit quantitative comparator data, interchange therefore constitutes a scientifically unjustified risk; the limited evidence available shows that the target compound’s computed LogP of 1.17 [REFS‑3] already separates it from the N‑isopropyl analogue (LogP ≈ 0.37) [REFS‑4], a difference that would affect membrane permeability and pharmacokinetic behaviour.

Target Compound
Substitute Risk
2‑[1‑Methyl‑4‑(propan‑2‑yl)‑1H‑pyrazol‑3‑yl]acetic acid
4‑acetic acid regioisomer (C‑4 attachment) may alter CRTh2 / COX selectivity; class‑level evidence shows >10‑fold affinity shifts in related series.
Same target
N‑isopropyl analogue: lipophilicity divergence (ΔLogP ~0.8) may affect membrane permeability and target‑engagement profiles.

Quantitative Differentiation Evidence for 2‑[1‑Methyl‑4‑(propan‑2‑yl)‑1H‑pyrazol‑3‑yl]acetic Acid in Scientific Procurement


Regioisomeric Identity Defines a Unique Pyrazole‑3‑acetic Acid Scaffold

The target compound positions the acetic acid moiety at the pyrazole C‑3 atom, whereas the most frequently encountered commercial regioisomer, 2‑[1‑methyl‑3‑(propan‑2‑yl)‑1H‑pyrazol‑4‑yl]acetic acid (CAS 1368172‑04‑6), bears the side‑chain at C‑4. In a related CRTh2‑antagonist chemotype, the change from 4‑acetic acid to 3‑acetic acid attachment was accompanied by a 10‑ to 100‑fold shift in binding affinity [REFS‑1]. No direct head‑to‑head affinity data exist for the two isopropyl‑methyl regioisomers; however, the documented sensitivity of pyrazole acetic acid SAR to the acid‑attachment position [REFS‑2] makes regioisomeric identity a first‑order procurement specification.

Regioisomer Identity
Class‑level inference
Acetic acid at pyrazole C‑3 vs C‑4; literature precedent >10‑fold affinity shifts in related CRTh2 series.
Regioisomer identity may affect target‑engagement profiles.
Data to verify for this specific chemotype.
Regioisomerism Pyrazole‑3‑acetic acid Structural differentiation

Computed Lipophilicity Distinguishes the Target Compound from the N‑Isopropyl Analogue

The vendor‑reported computed LogP for 2‑[1‑methyl‑4‑(propan‑2‑yl)‑1H‑pyrazol‑3‑yl]acetic acid is 1.17 [REFS‑1]. In contrast, the N‑isopropyl positional isomer 2‑[1‑(propan‑2‑yl)‑1H‑pyrazol‑3‑yl]acetic acid (CAS 1260658‑97‑6) has a computed LogP of 0.37 [REFS‑2]. This 0.80‑unit difference corresponds to a theoretical ~6‑fold difference in octanol‑water partition coefficient, which may significantly affect passive membrane permeability and non‑specific binding in biochemical assays.

Lipophilicity Δ
Cross‑study comparable
ΔLogP = 0.80 (approx. 6‑fold)
Supports lipophilicity‑based screening differentiation.
Computed values; algorithm not specified. Target LogP 1.17; N‑isopropyl analogue 0.37.
Lipophilicity LogP Drug‑likeness

Topological Polar Surface Area (TPSA) and Hydrogen‑Bond Capacity Guide Solubility and Permeability Estimates

The target compound displays a TPSA of 55.12 Ų, with 3 hydrogen‑bond acceptors and 1 hydrogen‑bond donor [REFS‑1]. These values place it within the favourable range for oral bioavailability (TPSA < 140 Ų and HBD ≤ 5) according to Veber’s rules [REFS‑2]. While many pyrazole acetic acid derivatives share similar H‑bond features, the combination of a single H‑bond donor with a moderate TPSA distinguishes it from more polar congeners such as 2‑(1H‑pyrazol‑3‑yl)acetic acid (TPSA ≈ 66 Ų; 2 HBD) [REFS‑3] and suggests a better balance between solubility and passive permeability for in‑vitro permeability assays.

TPSA & H‑bonding
Supporting evidence
TPSA 55.12 Ų (HBD 1) vs 66 (HBD 2)
Supports permeability screening review.
Veber thresholds; experimental verification recommended.
TPSA Hydrogen bonding Physicochemical profiling

Commercial Purity and Batch Consistency Data Support Routine Screening Use

The target compound is commercially available at 95 % purity from multiple vendors, with a specified baseline purity of 95 % (HPLC) and batch‑specific certificates of analysis available [REFS‑1][REFS‑2]. This purity standard is equivalent to that offered for the N‑isopropyl analogue (95 %) [REFS‑3] and the 4‑acetic acid regioisomer (95 %) [REFS‑4], yet the target compound is consistently listed with explicit storage conditions (room temperature, dry) and stability indicators (TPSA‑based) that facilitate reproducible handling across laboratories.

Commercial Purity
Cross‑study comparable
95% (HPLC), multiple vendors, batch COA available
COA availability supports reproducible screening data.
Vendor‑specific batch variability should be reviewed.
Purity Quality control Reproducibility

Proven Research and Industrial Application Scenarios for 2‑[1‑Methyl‑4‑(propan‑2‑yl)‑1H‑pyrazol‑3‑yl]acetic Acid


Regioisomer‑Defined Pyrazole‑3‑acetic Acid Library for CRTh2/COX Selectivity Profiling

The compound’s regioisomeric identity as a pyrazole‑3‑acetic acid [REFS‑1] makes it a critical member of a focused library designed to probe the positional sensitivity of CRTh2 and COX isozyme binding pockets. Systematic comparison with the 4‑acetic acid regioisomer has been shown in analogous series to reveal >10‑fold selectivity shifts [REFS‑2]; using the target compound in side‑by‑side assays can therefore delineate whether the acetic acid attachment point is a primary determinant of target engagement in a new chemotype.

Moderate‑Lipophilicity Probe for Membrane‑Permeability SAR Studies

With a computed LogP of 1.17 [REFS‑3], the target compound sits in the optimal lipophilicity window (LogP 1‑3) frequently associated with balanced solubility and permeability. Medicinal chemistry teams can employ it as a reference point when exploring alkyl‑substitution patterns on the pyrazole core, contrasting it with the more hydrophilic N‑isopropyl analogue (LogP ≈ 0.37) [REFS‑4] to quantify the contribution of N‑ vs. C‑alkylation to cellular uptake.

Physicochemical Benchmarking Against Veber’s Criteria for Oral Bioavailability Prediction

The compound’s TPSA (55.12 Ų) and single hydrogen‑bond donor [REFS‑3] place it well within Veber’s thresholds, making it a useful in‑silico benchmarking standard when evaluating the drug‑likeness of more decorated pyrazole acetic acid derivatives. Procurement for this purpose is justified by the availability of well‑characterised commercial supplies with documented purity and stability [REFS‑5], ensuring that computational predictions can be directly cross‑referenced with experimental solubility and permeability measurements.

Core Scaffold for Fragment‑Based Lead Discovery (FBLD) Screening Collections

The low molecular weight (182.22 Da) and moderate complexity of the compound [REFS‑1] satisfy the physicochemical criteria for fragment libraries (MW < 250, LogP < 3.5, HBD ≤ 3). Its commercial availability at 95 % purity with batch‑specific COAs [REFS‑5] supports its inclusion in fragment cocktail screens, where regioisomeric purity is essential to avoid false‑positive hits arising from contamination with the 4‑acetic acid isomer.

Application
Selection Property
Validation Focus
CRTh2 / COX Selectivity Profiling
Regioisomer identity (pyrazole‑3‑acetic acid)
Positional selectivity context
Membrane Permeability SAR
Computed lipophilicity (LogP ~1.2)
Permeability‑context cross‑validation
In‑Silico Drug‑likeness Benchmarking
TPSA and H‑bond donor count
Veber’s rule threshold review
Fragment‑Based Lead Discovery
Low molecular weight and complexity
Fragment‑library fit review
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